molecular formula C18H21N3O B1227331 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol CAS No. 384377-41-7

2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Cat. No. B1227331
M. Wt: 295.4 g/mol
InChI Key: SERVSPLCWYKOOP-UHFFFAOYSA-N
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Description

“2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, twenty-three compounds of benzimidazoles were obtained and separated easily .


Molecular Structure Analysis

The benzimidazole core of the molecule is planar . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . Theoretical and actual NMR chemical shifts were found to be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Chemical Reactions Analysis

Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of the living systems and different kinds of biological activity have been obtained . 2-Aminobenzimidazoles proved useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .


Physical And Chemical Properties Analysis

The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been reported to exhibit antimicrobial activity . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

Antitumor Activity

Some benzimidazole derivatives have been found to have antitumor activity . They can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death that is often defective in cancer cells .

Anti-Inflammatory Activity

Benzimidazole derivatives can also exhibit anti-inflammatory activity . They can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation, which can help in the treatment of inflammatory diseases .

Antidiabetic Activity

Some benzimidazole derivatives have been found to have antidiabetic activity . They can enhance insulin secretion and improve insulin sensitivity, which can help in the management of diabetes .

Antiviral Activity

Benzimidazole derivatives can also exhibit antiviral activity . They can inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs .

Neurological Applications

Benzimidazole derivatives have been found to have potential applications in the treatment of neurological disorders . They can modulate the activity of various neurotransmitters and have neuroprotective effects .

Endocrinological Applications

Some benzimidazole derivatives have been found to have endocrinological applications . They can modulate the activity of various hormones and have potential applications in the treatment of endocrine disorders .

Ophthalmological Applications

Benzimidazole derivatives have also been found to have ophthalmological applications . They can modulate intraocular pressure and have potential applications in the treatment of glaucoma and other eye disorders .

Future Directions

The future directions in the research of benzimidazole derivatives include the development of new drugs to treat cancer . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This is the most popular method to promote new drugs to treat cancer .

properties

IUPAC Name

2-[[(1-butylbenzimidazol-2-yl)amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-2-3-12-21-16-10-6-5-9-15(16)20-18(21)19-13-14-8-4-7-11-17(14)22/h4-11,22H,2-3,12-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERVSPLCWYKOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387671
Record name 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol

CAS RN

384377-41-7
Record name 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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